Lyso-PAF C-18
Description
Lyso-Platelet Activating Factor C-18 (Lyso-PAF C-18) is a lysophospholipid with the molecular formula C26H56NO6P and a molecular weight of 509.709 g/mol . It is structurally characterized by a 1-O-octadecyl (C18) chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position. This molecule serves as a precursor to bioactive PAF C-18 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), which is synthesized via acetylation by acetyl-CoA:lyso-PAF acetyltransferase (lyso-PAFAT) . This compound is also a substrate for CoA-independent transacylases, enabling its acylation with fatty acids like arachidonic acid .
Properties
IUPAC Name |
(2-hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJVQHMEXMFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955785 | |
| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72490-82-5, 34240-68-1 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation via PAF-AH (Phospholipase A2)
This compound is generated through the hydrolysis of PAF C-18 by PAF-acetylhydrolase (PAF-AH), a calcium-independent phospholipase A2. This enzyme selectively cleaves the acetyl group at the sn-2 position of PAF C-18, yielding lyso-PAF and acetate. The reaction proceeds as follows:
This pathway is predominant in inflammatory cells, where PAF turnover is tightly regulated.
CoA-Independent Transacylase Pathway
An alternative route involves CoA-independent transacylase, which transfers acyl groups from 1-O-octadecyl-2-acyl-glycerophosphocholine to acceptor lipids, leaving this compound as a product. This transacylation reaction is critical in membrane phospholipid remodeling and occurs without requiring acyl-CoA intermediates.
Modulation by Fatty Acids and Inhibitors
Unsaturated fatty acids, such as arachidonic acid (C20:4), competitively inhibit acetyl-CoA:lyso-PAF acetyltransferase (lyso-PAF AT), the enzyme responsible for PAF synthesis from lyso-PAF. The inhibition constant () for arachidonic acid is approximately . Methylxanthines like theophylline suppress lyso-PAF AT activity by 40–60% in human polymorphonuclear leukocytes, though this effect is reversible with exogenous lyso-PAF supplementation.
Chemical Synthesis and Solubility Considerations
Chemical Properties
This compound (CAS 74430-89-0) has a molecular weight of 509.7 g/mol and a canonical SMILES structure of:
Its solubility profile is critical for experimental use:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMF | 10 |
| DMSO | 10 |
| Ethanol | 10 |
| PBS (pH 7.2) | 10 |
| Water | 20 |
Stock solutions are typically prepared at 10 mM in DMSO or ethanol and stored at -20°C for up to one month.
Stock Solution Preparation
For laboratory use, this compound is reconstituted as follows:
| Concentration | Volume Required (mL) |
|---|---|
| 1 mM | 1.96 |
| 5 mM | 0.39 |
| 10 mM | 0.20 |
Higher concentrations require sonication at 37°C to ensure complete dissolution.
Purification and Enzyme Activity Assays
Subcellular Fractionation
In human mesangial cells, lyso-PAF AT is localized to membrane fractions. Total membranes (TM) are isolated via sequential centrifugation:
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Homogenize cells in 0.25 M sucrose, 1 mM DTT, 50 mM Tris-HCl (pH 7.4).
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Centrifuge at 500 × g for 10 minutes to remove debris.
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Ultracentrifuge supernatant at 100,000 × g for 1 hour to pellet TM.
Lyso-PAF AT activity is enriched 8-fold in TM compared to cytoplasmic fractions.
Trichloroacetic Acid (TCA) Precipitation Assay
Enzyme activity is quantified using a TCA precipitation method:
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Incubate TM (10–50 µg protein) with 20 µM lyso-PAF and 200 µM [³H]-acetyl-CoA (100 Bq/nmol) at 37°C for 30 minutes.
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Terminate reactions with 9.6% TCA.
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Precipitate [³H]PAF-bound BSA pellets for scintillation counting.
Controls lack lyso-PAF to correct for endogenous PAF synthesis.
Chromatographic and Electrophoretic Purification
Anion Exchange Chromatography
Partially purified lyso-PAF AT from human kidney tissue is resolved using a Resource Q column (Amersham-Pharmacia) with a linear KCl gradient (0–0.5 M). Active fractions elute at 0.25–0.35 M KCl, achieving 12-fold purification.
Native-PAGE Electrophoresis
Non-denaturing PAGE with 10 mM CHAPS resolves lyso-PAF AT into two active bands (72 kDa and 45 kDa). Gel slices are excised, eluted in Tris-HCl (pH 7.4), and assayed for activity.
Optimization of Enzymatic Activity
Chemical Reactions Analysis
Types of Reactions
Lyso-PAF c-18 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The phosphorylcholine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized lyso-PAF derivatives.
Reduction: Reduced forms of lyso-PAF.
Substitution: Substituted lyso-PAF compounds with various functional groups.
Scientific Research Applications
Biological Significance and Mechanism of Action
Lyso-PAF C-18 is a derivative of platelet-activating factor (PAF) and is involved in several physiological and pathological processes. It acts primarily through the activation of specific receptors, notably the PAF receptor, influencing cellular responses such as inflammation, cell proliferation, and apoptosis.
Key Mechanisms:
- Cell Signaling: this compound modulates signaling pathways by interacting with PAF receptors, leading to various cellular responses including chemotaxis and degranulation of immune cells .
- Inflammation: Elevated levels of Lyso-PAF have been associated with inflammatory conditions, making it a potential biomarker for diseases like asthma and diabetes .
2.1. Epidemiological Studies
Recent studies have employed advanced analytical techniques to quantify Lyso-GPLs, including this compound, in human plasma. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported significant associations between Lyso-PAF levels and insulin resistance in diabetic patients . This highlights its potential role in metabolic disorders.
2.2. Clinical Investigations
This compound has been investigated in various clinical contexts:
- Asthma: Higher concentrations of Lyso-PAF were found in nasal secretions of asthmatic patients compared to non-asthmatic individuals, suggesting its involvement in airway inflammation .
- Diabetes Mellitus: Research indicates that elevated levels of Lyso-PAF correlate with insulin resistance, providing insights into its role in glucose metabolism .
3.1. Anti-inflammatory Applications
This compound exhibits cytoprotective effects against oxidative stress-induced apoptosis in macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .
3.2. Drug Development
Given its biological activity, this compound is being explored as a target for drug development aimed at treating conditions related to inflammation and metabolic disorders.
Case Studies
Mechanism of Action
Lyso-PAF c-18 exerts its effects by acting as a substrate for the synthesis of platelet-activating factor. It is acetylated by lyso-PAF acetyltransferase to form platelet-activating factor, which then binds to platelet-activating factor receptors on cell membranes. This binding activates G-protein-coupled receptor pathways, leading to various cellular responses such as inflammation, vasodilation, and platelet aggregation .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison of Lyso-PAF C-18 with Key Analogs
Functional and Metabolic Differences
Biological Activity: this compound vs. PAF C-18: Unlike PAF C-18, this compound lacks intrinsic pro-inflammatory activity due to the absence of the acetyl group at sn-2. However, it exhibits synergistic cytoprotective effects when combined with lysophosphatidylcholine (LPC) in oxidative stress models . Chain Length Effects: Lyso-PAF C-16 (C16 alkyl chain) shows anti-mycobacterial activity comparable to this compound in Mycobacterium smegmatis and M.
Metabolic Pathways :
- This compound is metabolized via two routes: (i) acetylation to form PAF C-18 or (ii) acylation with polyunsaturated fatty acids (e.g., arachidonate) by CoA-independent transacylases . In contrast, Lyso-PAF C-16 is primarily acetylated to form PAF C-16, a potent mediator of allergic reactions .
Stability and Detection :
- This compound is unstable in plasma at room temperature, requiring immediate processing for accurate quantification . Analytical methods like LC-MS/MS differentiate this compound from analogs using retention times (19 min for this compound vs. 7 min for Lyso-PAF C-16-d4) and isotopic standards (e.g., this compound-d4) .
Ecological and Pharmacological Relevance
- Coral Metabolomics : this compound and C-16 are ubiquitous in coral genera (Pocillopora, Porites, Millepora), but bioactive PAF C-18/C-16 is detected only in Pocillopora spp., indicating genus-specific enzymatic activation .
Biological Activity
Lyso-PAF (Lyso-Platelet Activating Factor) C-18 is a phospholipid derivative that plays a significant role in various biological processes, particularly in inflammation and cellular signaling. This article explores the biological activity of Lyso-PAF C-18, highlighting its mechanisms of action, relevance in disease states, and findings from recent studies.
Overview of this compound
Lyso-PAF is produced from Platelet Activating Factor (PAF) through the action of the enzyme phospholipase A2 group VII (PLA2G7). While PAF is known for its pro-inflammatory effects, this compound is generally considered biologically inactive; however, emerging evidence suggests it may have intracellular signaling functions that influence various pathways, including those involved in cancer and inflammatory diseases.
-
Intracellular Signaling :
- This compound has been shown to bind to p21-activated kinase 2 (PAK2), enhancing its activation and subsequently promoting phosphorylation of RAF1, a critical component in the RAS-RAF-MEK-ERK signaling pathway. This interaction suggests that Lyso-PAF may play a role in modulating cell growth and survival signals in certain cancer contexts .
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Inflammatory Response :
- In studies involving patients with chronic rhinosinusitis with nasal polyps (CRSwNP), elevated levels of this compound were found in nasal polyps from asthmatic patients compared to non-asthmatic controls. This indicates a potential role for Lyso-PAF in exacerbating inflammatory responses in respiratory conditions .
- Impact on Neutrophil Activation :
Study 1: Role in Cancer Cell Signaling
A study demonstrated that supplementing melanoma cells with exogenous Lyso-PAF could rescue reduced phosphorylation levels of MEK and ERK due to PLA2G7 knockdown. This suggests that even though Lyso-PAF is considered biologically inactive, it can still influence critical signaling pathways under specific cellular conditions .
Study 2: Asthma and Nasal Polyps
Research indicated that levels of this compound were significantly higher in nasal polyp samples from asthmatic patients. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, revealing a potential link between Lyso-PAF levels and the pathophysiology of asthma-related inflammation .
Study 3: Diabetes Mellitus Correlation
In patients with type 2 diabetes mellitus (T2DM), elevated levels of this compound were observed compared to healthy controls. This finding suggests a possible connection between altered lipid metabolism and diabetic complications .
Data Table: Summary of Key Findings
Q & A
Q. What is the chemical structure of Lyso-PAF C-18, and how does it influence its biochemical activity?
this compound (1-O-octadecyl-sn-glyceryl-3-phosphorylcholine) is an ether-linked lysophospholipid with the molecular formula C₂₆H₅₆NO₆P and a monoisotopic mass of 509.3845 Da. Its structure includes a stereospecific (2R)-2-hydroxy-3-(octadecyloxy)propyl backbone and a phosphocholine head group . The ether bond at the sn-1 position confers resistance to phospholipase A₂ hydrolysis, enhancing stability in biological systems. This structural feature is critical for its role as a substrate in lipid remodeling pathways, such as CoA-independent transacylation or PAF synthesis .
Q. What validated methods are recommended for extracting this compound from biological tissues?
The Bligh-Dyer method is a gold standard for lipid extraction. Tissues are homogenized in chloroform:methanol (2:1 v/v), followed by phase separation with water and chloroform. The chloroform layer contains lipids, including this compound, while non-lipids remain in the methanolic layer . For complex matrices (e.g., brain or plasma), C-18 solid-phase extraction (SPE) columns can further purify this compound. Conditioning with methanol and 0.1% trifluoroacetic acid (TFA) in water improves recovery rates .
Q. How is this compound quantified in metabolomic studies, and what internal standards are used?
Liquid chromatography-mass spectrometry (LC-MS) is the primary method. This compound is typically separated using a C-18 reversed-phase column (e.g., 1.7 µm BEH C-18) with a gradient of acetonitrile and ammonium formate buffer. The deuterated analog This compound-d4 (C₂₆H₅₂D₄NO₆P, m/z 513.7) serves as an internal standard to correct for matrix effects and ionization variability .
Advanced Research Questions
Q. How does this compound contribute to Alzheimer’s disease (AD) pathogenesis, and how can its conflicting roles be resolved?
this compound levels increase by 175% (female) and 306% (male) in AD patients compared to age-matched controls, correlating with neuroinflammation and lipid peroxidation . However, baseline levels of the 18:2 Lyso-PAF species are paradoxically lower in pre-symptomatic AD patients, suggesting compartment-specific regulation (e.g., neuronal vs. glial pools). To resolve contradictions:
- Use cell-type-specific lipidomics (e.g., FACS-sorted neurons/glia).
- Validate findings with isotope tracing to track Lyso-PAF turnover in disease models.
Q. Table 1: this compound Alterations in Alzheimer’s Disease
| Cohort | Lyso-PAF Increase (%) | Key Species | Methodology |
|---|---|---|---|
| AD Patients | 175–306 | C18:0, C18:1 | LC-MS/MS |
| Pre-AD | ↓ Baseline 18:2 | C18:2 | Longitudinal LC-MS |
Q. What experimental designs are optimal for studying this compound’s role in inflammatory signaling?
In asthma models, macrophage priming with 5 µM this compound amplifies calcium ionophore (A23187)-induced leukotriene B₄ (LTB₄) release by 2.5-fold compared to controls. However, Lyso-PAF alone does not directly activate LTB₄ synthesis, indicating a co-stimulatory mechanism . Key considerations:
- Use dose-response curves (1–10 µM) to identify threshold effects.
- Pair with PAF receptor (PAF-R) antagonists (e.g., WEB-2086) to isolate receptor-dependent pathways.
Q. How can researchers address variability in this compound measurements across lipidomic platforms?
Inter-lab variability arises from:
Q. What mechanisms explain this compound’s dual role as a substrate and signaling molecule?
this compound is a precursor for PAF C-18 synthesis via acetyltransferase and a ligand for orphan G-protein-coupled receptors (e.g., GPR34). Its signaling potency depends on acyl-chain remodeling:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
